![molecular formula C57H98O6 B13436703 [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is a complex organic compound It is characterized by its long-chain fatty acid esters and polyunsaturated fatty acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate typically involves esterification reactions. The process begins with the preparation of the fatty acid esters, followed by their coupling with glycerol derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones.
Substitution: This compound can undergo nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield fully saturated esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study esterification and transesterification reactions. It is also used in the synthesis of complex lipids and as a precursor for the preparation of other bioactive molecules.
Biology
In biological research, [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a drug delivery vehicle and its role in the treatment of inflammatory diseases.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also used in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate involves its interaction with cell membranes and various molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of long-chain fatty acid esters and polyunsaturated fatty acid moieties. This unique structure imparts distinct physicochemical properties, making it suitable for various applications in scientific research and industry.
Properties
Molecular Formula |
C57H98O6 |
|---|---|
Molecular Weight |
879.4 g/mol |
IUPAC Name |
[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-27-28-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-27,29-30,33,39,42,54H,4-6,8-9,11-15,17-18,20-24,28,31-32,34-38,40-41,43-53H2,1-3H3/b10-7-,19-16-,27-25-,29-26-,33-30-,42-39- |
InChI Key |
KMWRJGWXMWLNPS-JKSKDWMISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13436633.png)

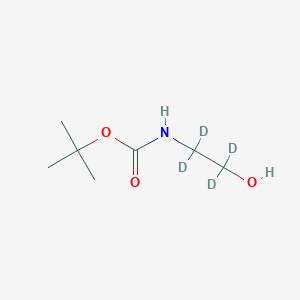
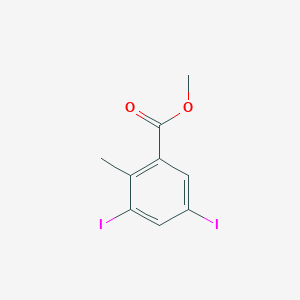
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
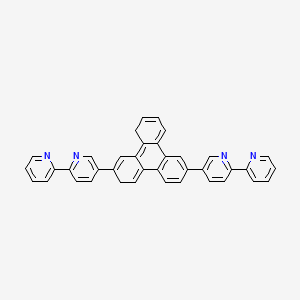
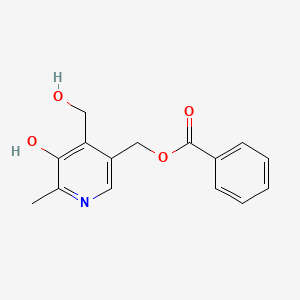
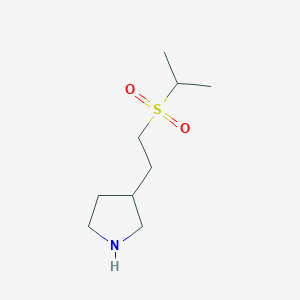

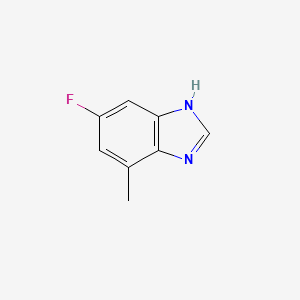
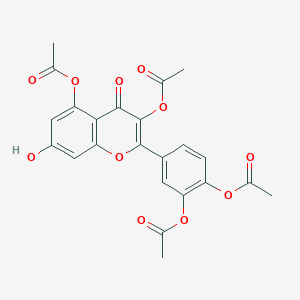
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)
